molecular formula C7H10Cl2O2 B12649400 2-Chlorocyclohexyl chloroformate CAS No. 85661-27-4

2-Chlorocyclohexyl chloroformate

Cat. No.: B12649400
CAS No.: 85661-27-4
M. Wt: 197.06 g/mol
InChI Key: GBMUPGVVEAHZSD-UHFFFAOYSA-N
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Description

2-Chlorocyclohexyl chloroformate is an organic compound with the molecular formula C7H10Cl2O2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorocyclohexyl chloroformate can be synthesized through the reaction of cyclohexanol with phosgene in the presence of a catalyst. The reaction typically takes place in an organic solvent such as toluene, and the temperature is maintained between 0°C and 25°C to ensure controlled reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is bubbled through a solution of cyclohexanol. The reaction is carefully monitored to control the release of hydrogen chloride gas, which is a byproduct of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohexyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chlorocyclohexyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an acylating agent, transferring its chloroformate group to the nucleophile, resulting in the formation of carbamates or carbonate esters. This reactivity is facilitated by the presence of the chloroformate group, which is highly electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorocyclohexyl chloroformate is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other chloroformates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

CAS No.

85661-27-4

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

(2-chlorocyclohexyl) carbonochloridate

InChI

InChI=1S/C7H10Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h5-6H,1-4H2

InChI Key

GBMUPGVVEAHZSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OC(=O)Cl)Cl

Origin of Product

United States

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